(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol
Description
(1S,2S)-2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a 5-bromopyridin-2-ylamino substituent. This compound belongs to a class of β-amino alcohols, which are notable for their applications in asymmetric synthesis, catalysis, and medicinal chemistry. The bromine atom on the pyridine ring enhances electrophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-8-5-6-11(13-7-8)14-9-3-1-2-4-10(9)15/h5-7,9-10,15H,1-4H2,(H,13,14)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXWUJOTNAYID-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol is a chiral amine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclohexanol moiety substituted with a 5-bromopyridin-2-yl group. Its stereochemistry is crucial for its biological activity, as chirality can significantly influence the interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of bromopyridine compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. In particular, it has been evaluated against enzymes involved in metabolic pathways relevant to disease states. For instance, studies on related compounds have shown inhibition of proteases and kinases, which are critical in cancer and viral infections .
Neuroprotective Effects
There is emerging evidence that compounds containing pyridine and cyclohexanol structures can exhibit neuroprotective effects. This activity is often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Study 1: Antimicrobial Testing
A recent study tested a series of bromopyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the tested compound, demonstrating moderate antibacterial activity .
Case Study 2: Enzyme Inhibition Assays
In a pharmacological screening of various compounds for their ability to inhibit SARS-CoV-2 main protease (Mpro), several derivatives were identified as potential inhibitors. The structure of this compound was included in the virtual screening process, yielding promising results with an IC50 value in the low micromolar range .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Cyclohexanol Derivative : Starting from cyclohexanone, the reduction to cyclohexanol is performed.
- Bromination : The introduction of the bromine atom into the pyridine ring can be achieved through electrophilic aromatic substitution.
- Amine Coupling : Finally, coupling reactions with amines are conducted to yield the final product.
Data Table: Summary of Biological Activities
Scientific Research Applications
Neuropharmacological Applications
The compound has shown promise in neuropharmacology, particularly as a potential anticonvulsant agent. Research indicates that derivatives of similar structures have been effective in animal seizure models. For instance, compounds that integrate similar chemical fragments have demonstrated effectiveness in the maximal electroshock and psychomotor seizure models, suggesting that (1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol could exhibit comparable properties due to its structural similarities .
Case Study: Anticonvulsant Activity
A study involving hybrid compounds derived from structurally related scaffolds reported significant anticonvulsant activity across various models. The findings indicated that modifications to the pyridine moiety could enhance efficacy against seizures .
Antimicrobial Properties
Emerging data suggest that this compound may possess antimicrobial properties. Compounds with similar bromopyridine structures have been noted for their ability to inhibit bacterial growth, indicating a potential for this compound in developing new antibiotics .
Case Study: Bacterial Inhibition
Research has documented the antibacterial activity of certain bromopyridine derivatives against Gram-positive bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Potential in Cancer Therapy
The compound's structural characteristics may also lend themselves to applications in oncology. The presence of the bromopyridine group is associated with various anticancer activities in related compounds. Studies have shown that certain derivatives can induce apoptosis in cancer cells through different mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Case Study: Antitumor Activity
A comparative analysis of structurally related compounds revealed their efficacy against various tumor cell lines. For example, compounds with similar heterocyclic structures exhibited IC50 values indicating potent antitumor effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent variations, molecular weights, and applications:
Key Research Findings
Catalytic Activity: The dimethylamino analog (CAS 29783-01-5) demonstrates high enantioselectivity (>90% ee) in desymmetrizing cyclic meso-anhydrides, leveraging its rigid cyclohexanol backbone and tertiary amine for nucleophilic activation . In contrast, the bromopyridine substituent in the target compound may sterically hinder catalytic activity but could enhance π-π stacking in receptor binding.
Pharmacological Relevance: Tramadol’s dual mechanism (opioid agonist and monoamine reuptake inhibition) is attributed to its 3-methoxyphenyl and dimethylamino groups. The bromopyridine analog lacks these moieties, suggesting divergent biological targets .
Synthetic Challenges: Regioisomer separation (e.g., via EtOAc/EtOH chromatography) is critical for obtaining enantiopure β-amino alcohols, as seen in limonene oxide-derived analogs .
Electronic and Steric Effects
- Bromine vs. Methyl Groups : The bromine atom in the target compound increases molecular weight and lipophilicity (clogP ~2.5 estimated) compared to the methyl-substituted analog (clogP ~1.8). This could enhance membrane permeability but reduce aqueous solubility.
- Amino Substituents: Tertiary amines (e.g., dimethylamino) improve catalytic activity via base strength, while primary amines (e.g., benzylamino) may favor hydrogen bonding in molecular recognition .
Preparation Methods
Stereoselective Cyclohexanol Core Synthesis
The stereochemistry of the (1S,2S) configuration is typically achieved through asymmetric synthesis or chiral auxiliary-mediated reactions:
- Asymmetric Hydrogenation: Starting from a cyclohexanone precursor, asymmetric catalytic hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) can produce stereochemically pure cyclohexanols.
- Chiral Auxiliary Methods: Use of chiral auxiliaries such as Evans' oxazolidinones to induce stereoselectivity during addition reactions to cyclohexanone derivatives.
Functionalization with 5-Bromopyridin-2-yl
The attachment of the bromopyridine moiety is typically achieved via:
- Nucleophilic Aromatic Substitution (SNAr): The amino group on the cyclohexanol intermediate can be introduced through nucleophilic substitution of a suitable leaving group on a halogenated pyridine derivative.
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions are employed to couple the pyridine derivative with the amino group on the cyclohexanol core.
Amination to Form the Amine
The amino group at the 2-position of pyridine can be introduced via:
- Direct Amination: Using ammonia or amine sources under palladium catalysis.
- Reductive Amination: If an intermediate aldehyde or ketone is present, reductive amination can be performed to install the amino group with stereocontrol.
Representative Synthetic Route
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Stereoselective cyclohexanol synthesis | Asymmetric hydrogenation or chiral auxiliary | High stereoselectivity, moderate to high yield |
| 2 | Introduction of amino group on cyclohexanol | Nucleophilic substitution or reductive amination | Optimized for stereochemical integrity |
| 3 | Coupling with 5-bromopyridin-2-yl | Palladium-catalyzed Buchwald-Hartwig amination | High efficiency, yields >70% |
| 4 | Final purification | Chromatography | Purity >95% |
Research Findings and Data
Recent advances demonstrate that employing palladium-catalyzed cross-coupling reactions significantly enhances the yield and stereoselectivity of the target compound. For example:
- Buchwald-Hartwig amination has been successfully used to couple amino groups with heteroaryl halides, including bromopyridines, under mild conditions with high regio- and stereoselectivity.
- Asymmetric hydrogenation techniques have achieved enantiomeric excesses exceeding 98%, ensuring the stereochemical purity of the cyclohexanol core.
Data Table: Comparison of Synthetic Approaches
| Method | Catalyst | Stereoselectivity | Yield (%) | Notes |
|---|---|---|---|---|
| Asymmetric hydrogenation | Ru or Rh complexes | >98% enantiomeric excess | 70-85 | Requires chiral catalysts |
| Chiral auxiliary | Evans' oxazolidinone | High stereocontrol | 65-80 | Multi-step process |
| Palladium-catalyzed cross-coupling | Pd(OAc)₂, BINAP | High regioselectivity | 75-90 | Widely adopted |
Q & A
Basic Question: What are the recommended synthetic routes for (1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol, and how do reaction conditions influence yield?
Answer:
The synthesis involves three key steps:
Cyclohexanol Core Formation : Allyl-cation-initiated cyclization (e.g., using 1-methyl-2-(3-butenyl)-5-cyclohexen-1-ol as a precursor) to establish the (1S,2S) stereochemistry .
Amination : Introducing the 5-bromopyridin-2-ylamino group via nucleophilic substitution or reductive amination. Evidence suggests using 2-amino-5-bromopyridine (ABP) as a reagent for regioselective coupling .
Purification : Chiral chromatography or recrystallization to isolate the enantiopure product.
Critical Factors :
- Temperature control during cyclization to avoid racemization.
- Solvent polarity in amination (polar aprotic solvents like DMF improve nucleophilicity).
- Catalytic systems (e.g., Pd catalysts for coupling reactions) .
Advanced Question: How can stereochemical control during synthesis be validated, and what analytical techniques differentiate enantiomers?
Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients to resolve enantiomers. Retention time shifts confirm stereopurity .
- NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons (e.g., axial vs. equatorial hydroxyl groups in cyclohexanol) .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar cyclohexanol derivatives .
Basic Question: What biological activities are associated with this compound, and how is its bioactivity assessed?
Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 .
- Mechanistic Insight : The bromine atom may enhance binding via halogen interactions with biomolecular targets .
Advanced Question: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH Sensitivity : The hydroxyl group on cyclohexanol is prone to oxidation at pH > 7. Stabilize with antioxidants (e.g., BHT) in aqueous buffers .
- Thermal Degradation : Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Store at –20°C in inert atmospheres .
- Light Sensitivity : Bromopyridine moieties may undergo photolytic debromination. Use amber vials for storage .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Answer:
- Mass Spectrometry (LC/ESI-MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 315.2) and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm<sup>-1</sup>, C-Br at ~600 cm<sup>-1</sup>) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign cyclohexanol ring protons (δ 1.2–2.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm) .
Advanced Question: What mechanistic role does the 5-bromopyridine group play in nucleophilic substitution reactions?
Answer:
The bromine atom acts as a leaving group in SNAr (nucleophilic aromatic substitution) due to its electron-withdrawing effect, activating the pyridine ring. For example:
- In Suzuki couplings, Pd-catalyzed cross-coupling replaces Br with aryl/heteroaryl groups.
- In amination, NH3 or amines displace Br under basic conditions .
Advanced Question: How can contradictory data on biological activity or synthetic yields be resolved?
Answer:
- Purity Analysis : Use HPLC to rule out impurities (>98% purity required for bioassays) .
- Assay Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Reaction Optimization : Screen catalysts (e.g., Buchwald-Hartwig vs. Ullmann conditions) to improve yields .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential bromine vapor release .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Advanced Question: What emerging applications exist in medicinal chemistry or materials science?
Answer:
- Drug Discovery : As a kinase inhibitor scaffold due to pyridine’s affinity for ATP-binding pockets .
- Metal-Organic Frameworks (MOFs) : Functionalize with carboxylates for coordination polymers .
- Proteolysis-Targeting Chimeras (PROTACs) : Link the bromopyridine to E3 ligase ligands for targeted protein degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
